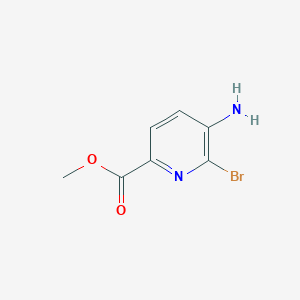
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, also known as CQOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CQOC belongs to the oxazole class of compounds and is a derivative of quinoline.
科学的研究の応用
Pharmacological Evaluation and Antagonistic Properties
A series of quinoxalin-2-carboxamides, including structures akin to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, were synthesized and evaluated for their serotonin type-3 (5-HT3) receptor antagonistic properties. These compounds were designed based on pharmacophoric requirements for 5-HT3 receptor antagonists, showcasing potential applications in the management of conditions modulated by this receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting. Among the synthesized series, specific compounds demonstrated potent 5-HT3 receptor antagonism, highlighting their potential therapeutic utility (Mahesh et al., 2011).
Antimicrobial Activity
Research into quinoline derivatives containing an azole nucleus, including compounds structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, revealed notable antimicrobial activity against a variety of microorganisms. The study focused on the synthesis of novel quinoline derivatives and their subsequent evaluation for antimicrobial efficacy, indicating the chemical backbone's potential in developing new antimicrobial agents (Özyanik et al., 2012).
Antidepressant Potentials
Further exploration into quinoxalin-2-carboxamides, closely related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their design and synthesis aimed at evaluating their 5-HT3 receptor antagonism for potential management of depression. These studies provide insights into the structure-activity relationships of such compounds, indicating their prospective benefits in antidepressant therapy without affecting locomotion in animal models, suggesting a favorable side effect profile (Mahesh et al., 2010).
Synthesis and Biological Activity of Novel Dyes
A study on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their application in dyeing polyester fibers. These compounds exhibited significant antimicrobial activity, indicating their potential dual use as both dyes and antimicrobial agents. Such innovative applications highlight the compound's versatility beyond traditional pharmacological uses (Khalifa et al., 2015).
Antiproliferative Activity
The synthesis and evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, demonstrated potent antiproliferative activities against various human cancer cell lines. This research suggests potential applications in cancer therapy, emphasizing the compound's relevance in oncological research and its contribution to the development of new anticancer agents (Pirol et al., 2014).
特性
IUPAC Name |
5-(4-chlorophenyl)-N-quinolin-8-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)16-11-22-19(25-16)18(24)23-15-5-1-3-13-4-2-10-21-17(13)15/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPNNNHNOOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

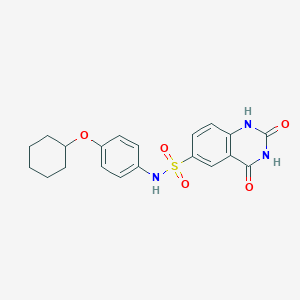
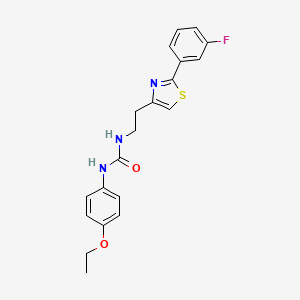
![Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2561793.png)

![N-(3,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2561795.png)
![3-allyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2561796.png)
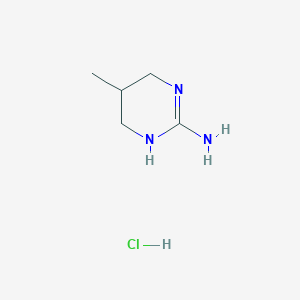
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)
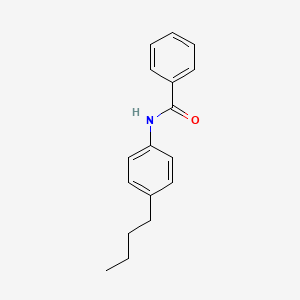

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)


